N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Description
N-[(3,4-Dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a hybrid molecule featuring three key pharmacophores:
- 2-Methylindole: A heterocyclic aromatic system common in bioactive compounds, often associated with receptor binding (e.g., serotonin receptors).
- Pyridin-2-amine: A nitrogen-containing heterocycle contributing to hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJFFKHQLTZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methylindole in the presence of a base to form an intermediate, which is then reacted with 2-aminopyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a complex structure that includes a pyridine ring and indole moiety, which are known for their biological activity. The presence of methoxy groups enhances its solubility and potential bioactivity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have shown that compounds with indole and pyridine structures exhibit significant anticancer properties. For instance, derivatives of indole have been reported to inhibit the growth of various cancer cell lines, including breast and liver cancers . The specific compound may enhance these effects due to its unique structural features, making it a candidate for further investigation in cancer therapeutics.
-
Anti-inflammatory Properties :
- The compound's structure suggests potential anti-inflammatory activity, similar to other indole derivatives that have been shown to modulate inflammatory pathways. Research into related compounds indicates that they can inhibit pro-inflammatory cytokines, which could be beneficial in treating autoimmune diseases .
-
Neurological Applications :
- Indole derivatives are also being explored for their neuroprotective effects. Compounds similar to N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine have demonstrated the ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases .
Case Study 1: Antitumor Activity
A study synthesized various indole-based compounds, including those similar to this compound, and evaluated their biological activity against different cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting a promising avenue for drug development .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on protein citrullination related to autoimmune disorders, compounds with similar structures were found to inhibit specific enzymes involved in inflammatory pathways. This inhibition led to reduced severity in models of arthritis, indicating that this compound could be explored for therapeutic use in inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Flexibility : The indole-pyridine hybrid offers conformational flexibility compared to the rigid oxadiazole in compound 1g .
- Linker Diversity : The methylene bridge in the target compound may allow for better spatial orientation than the amide linker in Rip-B .
Key Insights:
- Structural-Activity Relationships (SAR) : The indole core in the target compound may offer unique interactions (e.g., intercalation or tubulin binding) absent in oxadiazole or benzamide analogs.
Solubility and Stability:
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than halogen atoms, suggesting improved pharmacokinetics for the target compound .
Biological Activity
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from recent research.
Chemical Structure and Properties
Molecular Formula: C25H23F3N2O2
Molecular Weight: 440.5 g/mol
IUPAC Name: N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline
The compound belongs to the class of indole derivatives, which are known for their pharmacological significance. The presence of methoxy and trifluoromethyl groups enhances its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Fischer indole synthesis. This method employs phenylhydrazine and a suitable carbonyl compound under acidic conditions to form the indole core, followed by functionalization to introduce the pyridine and methoxy groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action involves modulation of key signaling pathways related to cell survival and apoptosis .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 | < 10 | High antiproliferative activity |
| HepG2 | < 15 | Significant growth inhibition |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (µg/mL) | Effect |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal activity |
| Escherichia coli | 0.35 | Moderate inhibition |
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes involved in cell signaling pathways. This interaction can lead to the inhibition of enzymes that promote cancer cell growth or bacterial survival .
Case Studies
- Anticancer Study : A study conducted on various indole derivatives, including this compound, demonstrated that modifications in the structure significantly affect their cytotoxicity against cancer cells. The presence of methoxy groups was crucial for enhancing anticancer activity .
- Antimicrobial Evaluation : In a comparative study of several synthetic derivatives, this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics like ampicillin and streptomycin .
Q & A
Q. What synthetic strategies are effective for constructing the carbon bridge between the 2-methylindole and 3,4-dimethoxyphenyl groups in this compound?
The formation of the central carbon bridge can be achieved via Friedel-Crafts alkylation or Mannich-type reactions. For example, coupling 2-methylindole derivatives with 3,4-dimethoxyphenyl substrates in the presence of Lewis acids (e.g., BF₃·Et₂O) or using nucleophilic substitution under basic conditions (e.g., Cs₂CO₃) has been reported for analogous indole-containing compounds . Post-synthetic modifications, such as reductive amination, can then introduce the pyridin-2-amine moiety. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-alkylated indoles.
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays).
- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm, indole NH at δ ~11 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/distances, as demonstrated in structurally related pyridin-2-amine derivatives .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding enzyme inhibition?
- Antimicrobial Activity : Follow protocols from indole-oxadiazole derivatives :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL).
- Antioxidant Assays : DPPH radical scavenging and ferric ion reduction (FRAP) to assess redox-modulating potential.
- Kinase Inhibition : Adapt p38 MAP kinase inhibition assays :
- ATP-Competitive Binding : Use fluorescence polarization with recombinant kinase domains.
- Cellular Assays : Measure TNF-α suppression in LPS-stimulated macrophages (IC₅₀ determination).
Q. How do computational methods predict the interaction of this compound with biological targets like kinases or oxidoreductases?
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding poses. For example, the indole moiety may occupy hydrophobic pockets in kinase active sites, while the pyridin-2-amine forms hydrogen bonds with catalytic lysines .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA).
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest or SVM algorithms .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Twinned Crystals : Apply the SHELXL TWIN command to refine data from non-merohedral twinning .
- Disorder Modeling : For flexible groups (e.g., methoxy substituents), split occupancy refinement (e.g., PART command in SHELXL) improves electron density fit .
- Validation Tools : Use PLATON/CHECKCIF to flag geometric outliers (e.g., bond angles >5σ from ideal values) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Source Evaluation : Prioritize peer-reviewed studies with full experimental details (e.g., over vendor data like ).
- Assay Standardization : Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays, ascorbic acid for antioxidant tests) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies.
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Recommended In Vitro Assay Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
